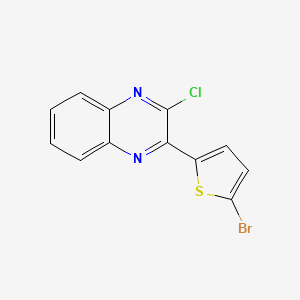
2-(5-Bromo-2-thienyl)-3-chloroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is an organic compound that belongs to the class of quinoxalines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This compound is characterized by the presence of a bromine atom on the thienyl ring and a chlorine atom on the quinoxaline ring
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been synthesized via the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the compound’s interaction with its targets .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is a key process in various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, used in the synthesis of similar compounds, is known to be environmentally benign .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Formation of Quinoxaline: The brominated thiophene is then reacted with 3-chloroquinoxaline under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thienyl ring or the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoxaline derivative.
科学的研究の応用
2-(5-Bromo-2-thienyl)-3-chloroquinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
類似化合物との比較
2-(5-Bromo-2-thienyl)pyridine: Similar in structure but with a pyridine ring instead of a quinoxaline ring.
5-Bromo-2-thienylboronic acid: Contains a boronic acid group instead of a quinoxaline ring.
(Z)-(5-Bromo-2-thienyl)ethanone oxime: Features an oxime functional group instead of a quinoxaline ring.
Uniqueness: 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials for electronic applications .
特性
IUPAC Name |
2-(5-bromothiophen-2-yl)-3-chloroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAARIDXUAAZLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384302 |
Source


|
| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66078-66-8 |
Source


|
| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














